Structural Differentiation: Methoxyquat vs. Bromoquat
The Methoxyquat impurity differs structurally from the Bromoquat impurity (CAS 32765-81-4) by substitution of a terminal bromine with a methoxy group. This change alters molecular weight, polarity, and detection characteristics. In LC‑MS analysis, the Methoxyquat impurity exhibits a distinct mass-to-charge ratio (m/z) and retention time compared to the Bromoquat impurity . Quantitative data from validated LC‑MS methods for alkylamine impurities in Colesevelam HCl tablets show that the Bromoquat impurity is routinely quantified with a detection limit of 0.02% relative to a 3000 ppm sample concentration [1]. While direct head-to-head data for Methoxyquat are not available in the same study, the structural differences (Br vs. OCH3) necessitate the use of the specific Methoxyquat reference standard for accurate identification and quantification.
| Evidence Dimension | Chemical Structure and Molecular Weight |
|---|---|
| Target Compound Data | C10H24INO, MW 301.21 g/mol |
| Comparator Or Baseline | Bromoquat Impurity (C9H21Br2N), MW 303.09 g/mol |
| Quantified Difference | Different functional group (methoxy vs. bromo) and molecular formula |
| Conditions | Structural comparison based on published data |
Why This Matters
The distinct structure dictates unique chromatographic behavior and mass spectral signature, making the Methoxyquat reference standard essential for method specificity and accurate impurity quantification.
- [1] Vallapragada VV, Inti G, Vidiyala SR, Jadi S. Quantitative determination of alkyl (Polyalkyl) amine impurities in Colesevelam Hydrochloride tablet by LCMS. Journal of Chemical and Pharmaceutical Research. 2016;8(6):324-331. View Source
